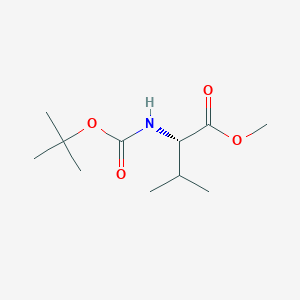

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate” is a valine derivative . Amino acids and amino acid derivatives have been commercially used as ergogenic supplements .

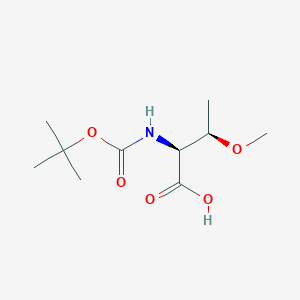

Molecular Structure Analysis

The molecular formula of “(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate” is C11H21NO4 . The molecular weight is 231.29 .科学的研究の応用

Polymorphism in Crystal Structures

The compound exhibits polymorphism, crystallizing in two different forms within the same space group. This characteristic is essential for understanding molecular conformation and designing crystalline materials with specific properties. The study by Gebreslasie, Jacobsen, and Görbitz (2011) reveals that despite the polymorphism, the molecular conformation remains consistent across the two forms, showcasing the compound's potential in materials science for developing new crystalline structures with predictable properties (Gebreslasie et al., 2011).

Synthesis of Non-natural Amino Acids

Constantinou-Kokotou et al. (2001) describe a general method for synthesizing enantiopure non-natural alpha-amino acids using this compound as a key intermediate. The method's versatility in generating a variety of delta, epsilon-unsaturated alpha-amino acids underscores its significance in peptide synthesis and drug development (Constantinou-Kokotou et al., 2001).

Analytical Chemistry and Food Science

In the study of fermented foods, the enantiomeric ratios of aroma compounds formed by the Ehrlich degradation of l-isoleucine were analyzed, highlighting the compound's role in understanding the biochemistry of flavor development. This research by Matheis, Granvogl, and Schieberle (2016) provides insights into the enzymatic processes underlying flavor formation in foods, demonstrating the compound's utility in food science and analytical chemistry (Matheis et al., 2016).

Synthesis of Complex Molecules

Thomas and Vickers (2009) utilized a stereoselective Mannich reaction involving a derivative of the compound for the asymmetric synthesis of stemofoline, a potential precursor for complex natural product synthesis. This application underscores the compound's utility in constructing molecules with multiple stereocenters, relevant in the synthesis of biologically active compounds (Thomas & Vickers, 2009).

Materials Science

Tsai, Wang, and Darensbourg (2016) demonstrate the production of degradable polycarbonates from derivatives of the compound, illustrating its potential in creating environmentally benign materials. This research into CO2-based copolymers from biocompatible monomers emphasizes the compound's role in developing new materials that are both sustainable and biologically compatible (Tsai et al., 2016).

特性

IUPAC Name |

methyl (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-7(2)8(9(13)15-6)12-10(14)16-11(3,4)5/h7-8H,1-6H3,(H,12,14)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCJLIYKAMLUDGN-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452647 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-L-valine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate | |

CAS RN |

58561-04-9 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-L-valine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。